6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[4,3-c]pyridine core would contribute to the rigidity of the molecule, while the tetrahydro-2H-pyran-2-yl group could introduce some flexibility .Scientific Research Applications
-
Tetrahydropyran Derivatives
- Field : Organic Chemistry
- Application Summary : Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Derivatives of tetrahydropyran are more common. Specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
- Methods of Application : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
- Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .
-
Histone Deacetylase (HDAC) Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Tetrahydropyran derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
-
Suzuki Coupling Reaction
- Field : Organic Chemistry
- Application Summary : The compound may be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
-
Synthesis of Darolutamide Derivatives
- Field : Medicinal Chemistry
- Application Summary : The compound may be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
-
Synthesis of Antineoplastic and Antileukemic Agents
- Field : Medicinal Chemistry
- Application Summary : The compound may be used in the synthesis of antineoplastic and antileukemic agents .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
-
2H-Pyran-2-one, tetrahydro-6-tridecyl
- Field : Organic Chemistry
- Application Summary : This compound is a derivative of tetrahydropyran and has a molecular weight of 282.4614 .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
-
2H-Pyran-2-one, tetrahydro-6-propyl
- Field : Organic Chemistry
- Application Summary : This compound is another derivative of tetrahydropyran and has a molecular weight of 142.1956 .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results : The potential outcomes of this application are not provided in the source .
properties
IUPAC Name |
6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMHYFRCMWCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855635 | |
Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1353637-44-1 | |
Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.